molecular formula C10H18N2O B594018 3,5-Dimethyl-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide CAS No. 135938-12-4

3,5-Dimethyl-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide

Cat. No.: B594018
CAS No.: 135938-12-4
M. Wt: 182.267
InChI Key: KKZRCPBMWCNSKB-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexahydropyrrolizine ring system with methyl groups at the 3 and 5 positions and a carboxamide functional group at the 8 position. Its intricate structure makes it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 3,5-Dimethyl-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 3,5-dimethylpyrrolidine and suitable carboxylic acid derivatives can be used. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization and subsequent functionalization steps. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3,5-Dimethyl-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, where nucleophiles replace the amide moiety, forming new derivatives. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations.

Scientific Research Applications

3,5-Dimethyl-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific biological pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the hexahydropyrrolizine ring system may interact with enzymes or receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, 3,5-Dimethyl-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide stands out due to its unique structural features. Similar compounds include:

    3,5-Dimethylpyrazole: Known for its use in coordination chemistry and as a ligand.

    1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Used as a solvent and in organic synthesis.

    Naphthalene derivatives: Such as 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)naphthalene, which have applications in fragrance and flavor industries. The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,5-dimethyl-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-7-3-5-10(9(11)13)6-4-8(2)12(7)10/h7-8H,3-6H2,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZRCPBMWCNSKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(N1C(CC2)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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